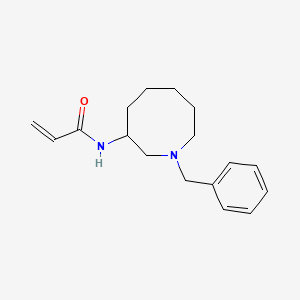
N-(1-Benzylazocan-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Benzylazocan-3-yl)prop-2-enamide, also known as BAPA, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. BAPA is a type of azocane, which is a class of compounds that contain a six-membered ring with two nitrogen atoms.
Mecanismo De Acción
N-(1-Benzylazocan-3-yl)prop-2-enamide works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has anti-inflammatory properties by inhibiting the activity of certain cytokines that are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(1-Benzylazocan-3-yl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (cell death) in cancer cells, and reduce inflammation. N-(1-Benzylazocan-3-yl)prop-2-enamide has also been shown to have neuroprotective properties, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(1-Benzylazocan-3-yl)prop-2-enamide is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. One of the limitations of N-(1-Benzylazocan-3-yl)prop-2-enamide is that it is not very water-soluble, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(1-Benzylazocan-3-yl)prop-2-enamide. One area of interest is in the development of new cancer treatments based on N-(1-Benzylazocan-3-yl)prop-2-enamide. Another area of interest is in the development of new anti-inflammatory drugs based on N-(1-Benzylazocan-3-yl)prop-2-enamide. There is also potential for N-(1-Benzylazocan-3-yl)prop-2-enamide to be used in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of N-(1-Benzylazocan-3-yl)prop-2-enamide and its potential applications in various fields of scientific research.
Métodos De Síntesis
N-(1-Benzylazocan-3-yl)prop-2-enamide can be synthesized by the reaction of 3-azidomethyl-1-benzylazocane with propargylamine. The reaction takes place in the presence of a copper catalyst and a reducing agent such as sodium ascorbate. The product is obtained in good yield and high purity.
Aplicaciones Científicas De Investigación
N-(1-Benzylazocan-3-yl)prop-2-enamide has potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs. N-(1-Benzylazocan-3-yl)prop-2-enamide has been shown to have anti-cancer properties, which makes it a promising candidate for the development of new cancer treatments. N-(1-Benzylazocan-3-yl)prop-2-enamide has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(1-benzylazocan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-2-17(20)18-16-11-7-4-8-12-19(14-16)13-15-9-5-3-6-10-15/h2-3,5-6,9-10,16H,1,4,7-8,11-14H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOFVZRQWYSCLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCCCN(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Benzylazocan-3-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-N-(4-methylphenyl)-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2452337.png)
![7-(2-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2452339.png)
![N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2452340.png)
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2452343.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2452345.png)
![2,6-dichloro-N-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methyl)pyridine-3-sulfonamide](/img/structure/B2452346.png)

![1-(3-chloro-4-methylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2452350.png)

![1-[(1,5-Dimethylpyrazol-4-yl)methyl]piperazine;dihydrochloride](/img/structure/B2452352.png)



